

Protocol for recombinant expression and purification of ppDNM

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Application Notes and Protocols

Topic: Protocol for Recombinant Expression and Purification of a Non-Phosphorylatable PED/PEA-15 Mutant (**ppDNM**)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoprotein enriched in diabetes (PED), also known as phosphoprotein enriched in astrocytes of 15 kDa (PEA-15), is a ubiquitously expressed 15-kDa protein that plays a crucial role in regulating fundamental cellular processes, including apoptosis, cell proliferation, and glucose metabolism.[1] The function of PED/PEA-15 is modulated by phosphorylation at two serine residues, Ser104 and Ser116.[1][2] To investigate the specific roles of the unphosphorylated form of this protein, a double negative mutant (DNM) can be created where both serine residues are substituted with alanine (S104A, S116A), rendering it non-phosphorylatable. This document provides a detailed protocol for the recombinant expression of this PED/PEA-15 double negative mutant (referred to herein as **ppDNM**) in Escherichia coli and its subsequent purification.

Data Presentation

Table 1: Summary of Recombinant Plasmid Construction



Feature	Description
Expression Vector	pET-28a(+)
Gene Insert	Human PED/PEA-15 (with S104A, S116A mutations)
Tag	N-terminal 6x-His tag
Resistance	Kanamycin
Promoter	T7 promoter

Table 2: Optimized Conditions for **ppDNM** Expression

Parameter	Optimal Condition	
E. coli Strain	BL21 (DE3)	
Culture Medium	Luria-Bertani (LB) Broth with 50 μg/mL Kanamycin	
Growth Temperature	37°C	
OD600 for Induction	0.6 - 0.8	
Inducer	Isopropyl β-D-1-thiogalactopyranoside (IPTG)	
IPTG Concentration	0.5 mM	
Induction Temperature	18°C	
Induction Time	16 hours	

Table 3: Purification Buffers



Buffer	Composition	рН
Lysis Buffer	50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme	8.0
Wash Buffer	50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole	8.0
Elution Buffer	50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole	8.0
Storage Buffer	50 mM Tris-HCl, 150 mM NaCl, 10% Glycerol	7.4

Table 4: Typical Purification Yield for **ppDNM**

Purification Step	Total Protein (mg)	ppDNM (mg)	Purity (%)
Cell Lysate	150	15	~10
Ni-NTA Affinity Chromatography	10	9.5	>95
Size-Exclusion Chromatography	8	7.8	>98

Experimental Protocols Recombinant Vector Construction

The human PED/PEA-15 gene with serine-to-alanine mutations at positions 104 and 116 (**ppDNM**) is synthesized and cloned into a pET-28a(+) expression vector. This vector provides an N-terminal 6x-His tag for affinity purification.

 Gene Synthesis and Mutagenesis: The coding sequence for human PED/PEA-15 is synthesized with codon optimization for E. coli expression. Site-directed mutagenesis is performed to introduce the S104A and S116A mutations.



- Cloning: The synthesized ppDNM gene is amplified by PCR and cloned into the pET-28a(+) vector at the appropriate multiple cloning site.
- Transformation and Verification: The ligated plasmid is transformed into a cloning strain of E. coli (e.g., DH5α). Positive clones are selected on LB agar plates containing kanamycin. The insertion and sequence of the **ppDNM** gene are verified by DNA sequencing.[3]

Protein Expression

- Transformation: Transform the verified pET-28a(+)-**ppDNM** plasmid into E. coli BL21 (DE3) competent cells.[4][5] Plate the transformed cells on LB agar plates containing 50 μg/mL kanamycin and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with 50 μg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: Inoculate 1 L of LB broth (with 50 µg/mL kanamycin) with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
- Harvesting: Continue to incubate the culture at 18°C for 16 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification

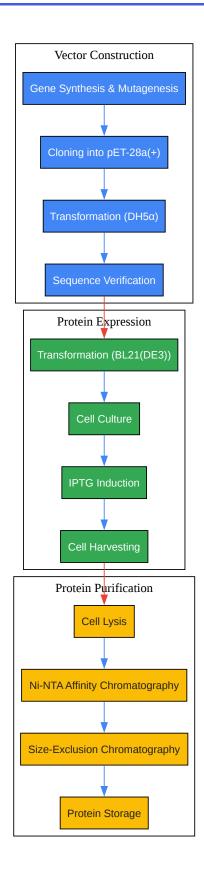
- Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer per liter of original culture. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme and PMSF).
 - Load the supernatant from the cell lysate onto the column.



- Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the **ppDNM** protein with 5 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- Size-Exclusion Chromatography (Optional):
 - For higher purity, pool the fractions containing **ppDNM** and concentrate them.
 - Load the concentrated protein onto a size-exclusion chromatography column (e.g.,
 Superdex 75) equilibrated with Storage Buffer.
 - Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.
- Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Visualizations

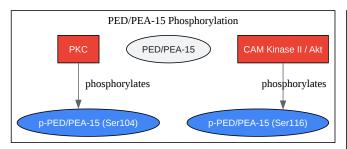


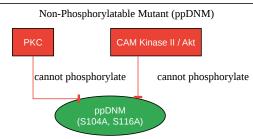


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Caption: Workflow for recombinant expression and purification of **ppDNM**.







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Caption: Regulation of PED/PEA-15 by phosphorylation and the ppDNM mutant.

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